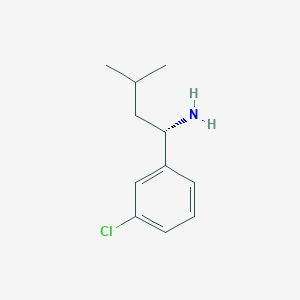![molecular formula C19H23N5 B12947042 3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine CAS No. 89026-90-4](/img/structure/B12947042.png)
3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an imidazo[4,5-b]pyridine core with a phenethylpiperazine moiety, making it a versatile scaffold for the development of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminopyridine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as a nitrile, to form the imidazo[4,5-b]pyridine core. The phenethylpiperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring is alkylated with a phenethyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .
化学反応の分析
Types of Reactions
3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can be carried out to modify the phenethylpiperazine moiety or the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce saturated analogs. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound .
類似化合物との比較
Similar Compounds
- 3-Methyl-5-(4-phenylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine
- 3-Methyl-5-(4-benzylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine
- 3-Methyl-5-(4-(2-methoxyphenyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine
Uniqueness
3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of the phenethyl group, which can enhance its binding affinity and selectivity for certain biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .
特性
CAS番号 |
89026-90-4 |
|---|---|
分子式 |
C19H23N5 |
分子量 |
321.4 g/mol |
IUPAC名 |
3-methyl-5-[4-(2-phenylethyl)piperazin-1-yl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C19H23N5/c1-22-15-20-17-7-8-18(21-19(17)22)24-13-11-23(12-14-24)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3 |
InChIキー |
ZEPQAFXUJAIABJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1N=C(C=C2)N3CCN(CC3)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


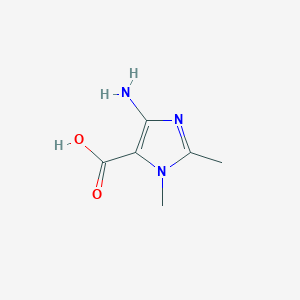
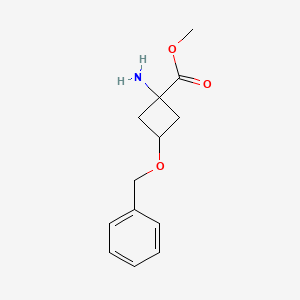


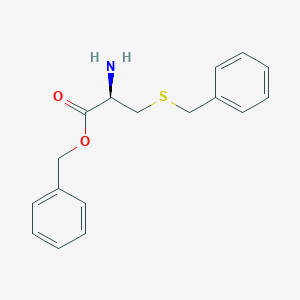
![2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12946987.png)
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)

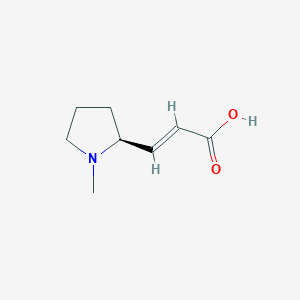
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)

